2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by the presence of an isoindoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrolidine ring
Scientific Research Applications
2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor. For instance, the reaction of 2-(2-amino-4-ethylphenyl)acetonitrile with a suitable reagent under controlled conditions can lead to the formation of the desired isoindoline compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino group on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindoline derivatives.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-amino-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
- 2-(2-amino-4-ethylphenyl)acetonitrile
- 1-(2-amino-4-ethylphenyl)ethanone
Uniqueness
2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-amino-4-ethylphenyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-11-7-8-15(14(17)9-11)18-10-12-5-3-4-6-13(12)16(18)19/h3-9H,2,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZAMEJQZMUEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N2CC3=CC=CC=C3C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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